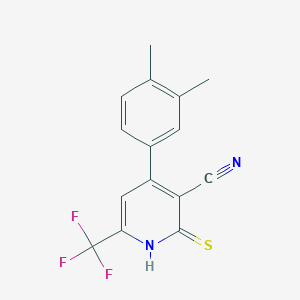

4-(3,4-Dimethylphenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile

Description

4-(3,4-Dimethylphenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile is a nicotinonitrile derivative characterized by a 3,4-dimethylphenyl group at position 4, a mercapto (-SH) group at position 2, and a trifluoromethyl (-CF₃) substituent at position 4.

Properties

IUPAC Name |

4-(3,4-dimethylphenyl)-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N2S/c1-8-3-4-10(5-9(8)2)11-6-13(15(16,17)18)20-14(21)12(11)7-19/h3-6H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCUANPSJUCSDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=C(C(=S)NC(=C2)C(F)(F)F)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(3,4-Dimethylphenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Nicotinonitrile Core: This can be achieved through a reaction involving a suitable pyridine derivative and a nitrile source under specific conditions.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a catalyst.

Attachment of the Mercapto Group: This can be done through a thiolation reaction using thiol reagents.

Addition of the Dimethylphenyl Group: This step typically involves a coupling reaction, such as Suzuki-Miyaura coupling, using a dimethylphenyl boronic acid derivative and a suitable palladium catalyst.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

4-(3,4-Dimethylphenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile undergoes various types of chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often under basic conditions.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3,4-Dimethylphenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The mercapto group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The dimethylphenyl group can contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Substituent Variations at Position 2

The target compound’s 2-mercapto group distinguishes it from analogs with pyrazolone, pyrazolidinone, or aminopyrazole substituents at position 2. For example:

- 6-(3,4-Dimethylphenyl)-2-(3,5-dioxopyrazolidin-1-yl)-4-(thiophen-2-yl)nicotinonitrile (12): Features a pyrazolidinone ring at position 2. This substitution results in a higher melting point (289–291°C) compared to aminopyrazole-containing analogs, likely due to increased hydrogen bonding from the carbonyl groups .

The 2-mercapto group in the target compound may confer distinct reactivity (e.g., disulfide bond formation) and solubility properties compared to these nitrogen-rich heterocycles.

Substituent Variations at Position 4

While the target compound has a 3,4-dimethylphenyl group at position 4, analogs such as 6-(3,4-Dimethylphenyl)-2-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)-4-(thiophen-2-yl)nicotinonitrile (14) feature a thiophen-2-yl group at this position. Thiophene-containing derivatives often exhibit enhanced π-π stacking interactions, which could influence binding affinity in biological systems .

Role of the Trifluoromethyl Group

The 6-trifluoromethyl group in the target compound is a critical feature shared with 2-mercapto-4-phenyl-6-(trifluoromethyl)nicotinonitrile (mentioned in ). The -CF₃ group is known to improve metabolic stability and membrane permeability in drug candidates.

Spectroscopic and Analytical Data

- IR Spectroscopy : The target compound’s mercapto group would exhibit a characteristic S-H stretch (~2500 cm⁻¹), absent in Compounds 12–14, which show C=O stretches (~1700 cm⁻¹) .

- NMR Spectroscopy : The 3,4-dimethylphenyl group in the target compound would produce distinct aromatic proton signals (δ ~6.8–7.2 ppm) and methyl group signals (δ ~2.2–2.5 ppm) in $ ^1 \text{H} $-NMR, differentiating it from thiophene-containing analogs .

Functional Analogues in Urea Derivatives

These compounds exhibit moderate to high yields (63–79%) and demonstrate the importance of -CF₃ in enhancing binding to hydrophobic enzyme pockets .

Key Research Findings and Implications

Substituent Effects : The 2-mercapto group in the target compound may offer unique reactivity but could pose challenges in stability compared to pyrazolone-based analogs.

Trifluoromethyl Advantage : The -CF₃ group’s presence across multiple compound classes underscores its value in drug design, though its synergy with 3,4-dimethylphenyl remains understudied.

Synthesis Gaps : The discontinued status of the target compound () suggests a need for optimized synthetic routes to enable further research.

Biological Activity

4-(3,4-Dimethylphenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A trifluoromethyl group, which enhances lipophilicity and biological activity.

- A mercapto group that may contribute to its reactivity and interaction with biological targets.

Research indicates that the compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The mercapto group can form covalent bonds with cysteine residues in proteins, potentially inhibiting key enzymes involved in disease processes.

- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, suggesting a potential role in mitigating oxidative stress.

Anticancer Activity

A study investigated the anticancer properties of related compounds, indicating that modifications similar to those in 4-(3,4-Dimethylphenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile could enhance cytotoxicity against various cancer cell lines. The following table summarizes findings from similar studies:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 10 | Apoptosis induction |

| Compound B | MCF-7 | 15 | Cell cycle arrest |

| 4-(3,4-Dimethylphenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile | A549 (Lung) | TBD | TBD |

Neuroprotective Effects

In models of neurodegeneration, compounds with similar structures have demonstrated neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation. This suggests that 4-(3,4-Dimethylphenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile may possess similar properties.

Study 1: In Vitro Anticancer Activity

A recent study evaluated the efficacy of a series of nicotinonitrile derivatives against breast cancer cells. The results indicated that certain modifications led to enhanced cytotoxicity and selectivity for cancer cells over normal cells. Although specific data for our compound is limited, it is hypothesized that it could exhibit similar behavior based on structural similarities.

Study 2: Neuroprotective Potential

In animal models of Alzheimer's disease, compounds with mercapto and trifluoromethyl groups have shown promise in reducing amyloid-beta plaque formation and improving cognitive function. This highlights the potential for 4-(3,4-Dimethylphenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile in neuroprotection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.